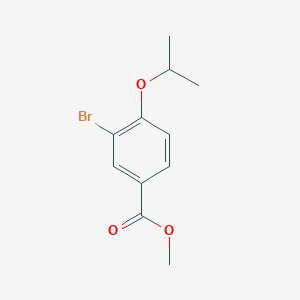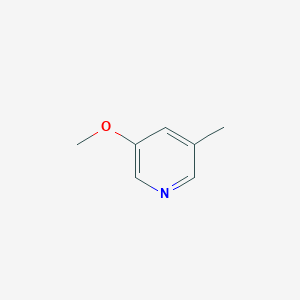![molecular formula C8H16ClN5OS B1603639 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride CAS No. 3119-96-8](/img/structure/B1603639.png)
2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride
Overview
Description
2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClN5OS and its molecular weight is 265.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds containing guanidine hydrochloride and related structures have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial activities. These compounds were prepared through reactions involving urea, thiourea, and guanidine hydrochloride, leading to the formation of pyrimidine and thiazine derivatives (Azab, Youssef, & El-Bordany, 2013). This highlights the potential use of guanidine hydrochloride derivatives as antibacterial agents.
Antiviral Effects
Research on substituted benzimidazoles and guanidine has shown their potential in antiviral applications. A study comparing the antiviral effects of these compounds in vitro and in vivo found that guanidine derivatives could be effective in treating infections caused by enteroviruses (Herrmann, Herrmann, & Delong, 1981). This indicates the utility of guanidine hydrochloride derivatives in the development of antiviral therapies.
Synthetic Applications in Heterocyclic Chemistry
Guanidine hydrochloride and its derivatives have been employed in the synthesis of various heterocyclic compounds. For example, modified guanidines have been explored as potential chiral superbases, with successful preparation of 1,4,6-triazabicyclooctene systems and 1,4-disubstituted 2-iminoimidazolidines through cyclization reactions involving guanidine derivatives (Isobe et al., 2000). This research underlines the importance of guanidine hydrochloride in the synthesis of novel organic compounds with potential applications in medicinal chemistry and beyond.
Mechanism of Action
Target of Action
MTH-DL-Arginine hydrochloride, also known as 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride, is a derivative of the amino acid arginine . The primary targets of arginine in the body are various enzymes that utilize it as a substrate, including arginase and nitric oxide synthase .
Mode of Action
Arginine is known to stimulate the release of growth hormones, prolactin, insulin, and glucagon through its interactions with these enzymes . It also serves as a precursor for nitric oxide, a molecule that plays crucial roles in the cardiovascular, immune, and nervous systems .
Biochemical Pathways
Arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine catabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . The arginine decarboxylase pathway is linked to polyamine metabolism, which is important for cell growth and differentiation .
Pharmacokinetics
It is known that arginine’s bioavailability can be influenced by dietary intake and the efficiency of the intestinal-renal axis in its synthesis .
Result of Action
The action of arginine results in a variety of physiological effects. As a precursor for nitric oxide, it plays a role in vasodilation, immune response modulation, and neurotransmission . Its role in the synthesis of polyamines contributes to cell growth and differentiation .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. These include dietary intake of arginine and the presence of other amino acids, which can compete with arginine for uptake and metabolism . Additionally, certain pathological conditions, such as renal disease, can impair the body’s ability to synthesize arginine .
properties
IUPAC Name |
2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCZBXCTJPATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585222 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3119-96-8 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



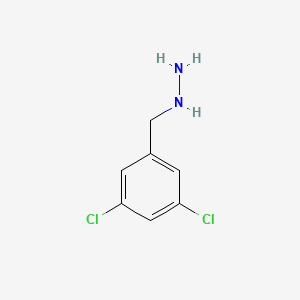




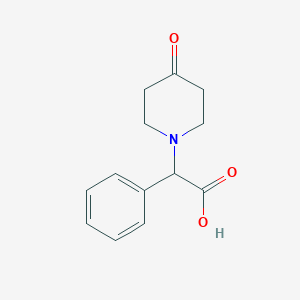
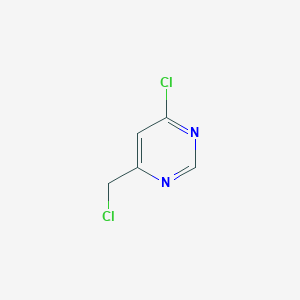

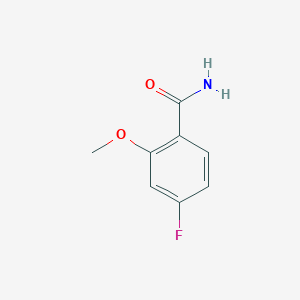
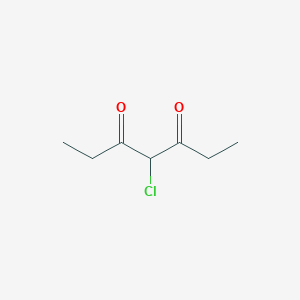
![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)
